molecular formula C17H28Cl2N2O3 B5329655 N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Cat. No.: B5329655
M. Wt: 379.3 g/mol
InChI Key: HNOZMXYLGZALNR-UHFFFAOYSA-N
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Description

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring and a methoxy-substituted phenyl group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the alkylation of 3-methoxy-4-hydroxybenzaldehyde with allyl bromide to form 3-methoxy-4-prop-2-enoxybenzaldehyde. This intermediate is then subjected to reductive amination with morpholine and ethylamine under hydrogenation conditions to yield the target compound. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the prop-2-enoxy group can be reduced to a single bond.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of 3-hydroxy-4-prop-2-enoxyphenyl derivatives.

    Reduction: Formation of 3-methoxy-4-propoxyphenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent used.

Scientific Research Applications

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate: Shares a similar methoxy-substituted phenyl group but differs in the presence of a prop-2-yn-1-ylamino group.

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Contains a similar methoxyphenyl structure but differs in the presence of a prop-1-en-1-yl group.

Uniqueness

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine is unique due to its combination of a morpholine ring and a methoxy-substituted phenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.2ClH/c1-3-10-22-16-5-4-15(13-17(16)20-2)14-18-6-7-19-8-11-21-12-9-19;;/h3-5,13,18H,1,6-12,14H2,2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOZMXYLGZALNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC=C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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